molecular formula C23H27ClFN3O2S B2468465 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride CAS No. 1215722-80-7

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2468465
CAS No.: 1215722-80-7
M. Wt: 464
InChI Key: XMRPJDPBACZPBX-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride (CAS: 1052541-49-7) is a synthetic small molecule featuring a benzothiazole core substituted with fluorine at the 6-position. The compound includes a 3-morpholinopropyl group linked via a propanamide bridge to a phenyl ring. Key structural attributes include:

  • Morpholinopropyl group: A tertiary amine that increases aqueous solubility via protonation under physiological conditions, aiding bioavailability.
  • Hydrochloride salt: Improves stability and solubility compared to the free base form .

This compound’s design suggests applications in medicinal chemistry, possibly targeting kinases or receptors due to the benzothiazole pharmacophore, commonly associated with enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S.ClH/c24-19-8-9-20-21(17-19)30-23(25-20)27(12-4-11-26-13-15-29-16-14-26)22(28)10-7-18-5-2-1-3-6-18;/h1-3,5-6,8-9,17H,4,7,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPJDPBACZPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety, a morpholinopropyl group, and a phenylpropanamide core, which contribute to its biological properties. The presence of fluorine in the benzothiazole structure enhances lipophilicity, potentially improving pharmacokinetic profiles. Its molecular formula is C19H22ClFN4O3SC_{19}H_{22}ClFN_{4}O_{3}S with a molecular weight of approximately 467.96 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cell lines, including:

  • Colo205 (colon cancer)
  • U937 (human histiocytic lymphoma)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

The compound induces apoptosis in cancer cells by modulating critical pathways involving p53 activation and mitochondrial function . In vitro studies have shown that it effectively inhibits cell proliferation and promotes cell death through mechanisms that may involve reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Preliminary findings suggest that the compound may also possess anti-inflammatory properties. This is supported by studies indicating that benzothiazole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. The fluorine atom enhances binding affinity to these targets, which may lead to selective inhibition of tumor growth and modulation of inflammatory pathways .

Synthesis

The synthesis of this compound typically involves several key reactions including:

  • Formation of the benzothiazole moiety.
  • Coupling with morpholinopropyl derivatives.
  • Finalization through amide bond formation.

These steps are crucial for ensuring the desired biological activity and stability of the compound .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thiazole derivatives, this compound was tested against MCF7 cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to leading chemotherapeutic agents .

Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of related compounds on LPS-stimulated macrophages. The results showed that treatment with this compound reduced the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylureaStructureAnticancer activity
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamideStructureAntimicrobial properties
6-Amino-benzothiazole derivativesStructureAnticonvulsant and anti-inflammatory effects

The structural uniqueness of this compound may enhance its selectivity towards biological targets compared to other benzothiazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with structurally related benzothiazole derivatives and amide-containing analogs.

Table 1: Key Structural Comparisons
Compound Name (CAS/Reference) Core Structure Substituents Key Features Potential Implications
Main Compound (1052541-49-7) Benzothiazole 6-fluoro, propanamide, 3-morpholinopropyl Hydrochloride salt, fluorine substituent Enhanced solubility, target specificity, CNS penetration
EP348550A1 Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) Benzothiazole 6-trifluoromethyl, acetamide, methoxy-phenyl groups Trifluoromethyl (electron-withdrawing), varied aryl substituents Increased lipophilicity, metabolic stability, potential pesticide/antifungal use
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxy-phenyl Benzamide backbone Fungicide activity via succinate dehydrogenase inhibition; distinct target vs. benzothiazoles
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Chlorine (electron-withdrawing), rigid bicyclic structure Polymer precursor; limited bioactivity vs. benzothiazoles

Pharmacokinetic and Pharmacodynamic Insights

  • Fluorine vs. Trifluoromethyl : The main compound’s 6-fluoro group offers a balance between electronegativity and steric bulk, favoring target binding without excessive lipophilicity. In contrast, trifluoromethyl analogs (e.g., EP348550A1 derivatives) exhibit higher metabolic resistance but may suffer from slower clearance .
  • Morpholinopropyl vs. Methoxy Groups: The morpholine moiety enhances solubility and may facilitate blood-brain barrier penetration, making the main compound suitable for CNS targets. Methoxy-substituted analogs (e.g., EP348550A1) prioritize membrane interaction, ideal for peripheral targets.

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